molecular formula C12H18N2O B2795333 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 2198914-07-5

5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Cat. No. B2795333
CAS RN: 2198914-07-5
M. Wt: 206.289
InChI Key: POYWYLJLDCPXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’re interested in is a derivative of pyridine and piperidine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” would consist of a pyridine ring with a methyl group attached at the 5-position and a piperidine ring attached at the 2-position through an oxygen atom .

Scientific Research Applications

1. Use in Oxyfunctionalization of Pyridine Derivatives

Pyridinols and pyridinamines, including 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, are crucial intermediates in the chemical industry, especially for pharmaceuticals and polymers. Burkholderia sp. MAK1, a bacterium capable of converting pyridine derivatives into hydroxylated forms, shows promise in the preparation of various pyridin-5-ols and pyridin-N-oxides. This method presents a regioselective and efficient approach to producing these compounds, which are significant for their pharmaceutical and physical properties (Stankevičiūtė et al., 2016).

2. Synthesis and Properties in Chemistry

Research on the synthesis and properties of (Phosphinoylmethyl)Pyridine N-Oxides, including 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine derivatives, highlights their use in developing ligands for lanthanide complexes. These compounds demonstrate a range of coordination complexes and solvent extraction behaviors, which are vital for applications in chemical syntheses and potential medicinal uses (Pailloux et al., 2013).

3. Role in Neural System Modulation

The compound's derivative, GSK1059865, has been studied for its role in modulating neural systems that drive compulsive food seeking and intake. This research provides insights into the behavioral effects of these compounds and their potential therapeutic applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

4. Synthesis for Large-scale Production

Research on efficient synthesis methods for 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine derivatives is significant for large-scale production. The methodology developed provides a high-yielding route for these compounds, paving the way for rapid access to other heterocyclic analogues. This is particularly relevant for industrial applications where these compounds are in demand (Morgentin et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of “5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine”. Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

The future directions for “5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” would depend on its specific applications. Given the wide range of biological activities exhibited by piperidine derivatives, it could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

5-methyl-2-(1-methylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-3-4-12(13-9-10)15-11-5-7-14(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYWYLJLDCPXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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